molecular formula C13H17BBrFO2 B6304608 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester CAS No. 2121512-27-2

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester

Cat. No.: B6304608
CAS No.: 2121512-27-2
M. Wt: 314.99 g/mol
InChI Key: KTNWLSMJWHGBNL-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . The compound features a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 4-position of the phenyl ring, all of which influence its reactivity and steric profile. The pinacol ester moiety enhances stability and solubility, making it suitable for diverse synthetic applications.

Properties

IUPAC Name

2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNWLSMJWHGBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138624
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-27-2
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Arylboronic Acids

The most straightforward method involves esterifying 2-bromo-6-fluoro-4-methylphenylboronic acid with pinacol. This one-step reaction typically proceeds in diethyl ether or tetrahydrofuran (THF) under inert conditions. The boronic acid reacts with pinacol (1.2 equivalents) at room temperature for 12–15 hours, followed by solvent removal and purification via flash column chromatography (petroleum ether/ethyl acetate, 10:1).

Key Data:

ParameterValue
Yield89–98%
Reaction Time12–15 hours
PurificationColumn chromatography

This method is favored for its simplicity and high yields but requires access to the boronic acid precursor, which may necessitate additional synthesis steps.

Halogen-Metal Exchange and Boronation

For cases where the boronic acid is unavailable, a two-step halogen-metal exchange followed by boronation is employed.

Step 1: Grignard or Lithium-Halogen Exchange

2-Bromo-6-fluoro-4-methyl-1-iodobenzene is treated with i-PrMgCl or n-BuLi at –78°C in a THF/Et₂O (1:1) solvent system. The resulting arylmetal species reacts with triisopropyl borate (B(Oi-Pr)₃) or triethyl borate (B(OEt)₃) to form the boronic acid intermediate.

Example Protocol:

  • Substrate: 2-Bromo-6-fluoro-4-methyl-1-iodobenzene (8.80 mmol)

  • Reagent: i-PrMgCl (1.2 eq) in THF/Et₂O

  • Temperature: –78°C → room temperature

  • Workup: Quench with 10% HCl, extract with Et₂O, dry over MgSO₄.

Step 2: Pinacol Esterification

The crude boronic acid is esterified with pinacol (1.2 eq) in Et₂O for 12 hours. After solvent removal, the product is purified via chromatography or recrystallization.

Key Data:

ParameterValue
Overall Yield70–81%
Critical StepLow-temperature metallation

Comparative Analysis of Methods

Efficiency and Scalability

  • Direct Esterification: Higher yields (89–98%) but dependent on boronic acid availability.

  • Halogen-Metal Exchange: Longer route but avoids boronic acid synthesis, suitable for large-scale production.

Cost and Accessibility

The halogen-metal exchange method uses commercially available iodoarenes, reducing reliance on expensive boronic acids. For instance, 1-bromo-3,5-difluorobenzene (a precursor for iodination) costs ~$50/g from suppliers, whereas iodinated derivatives are more accessible.

Optimization Strategies

Solvent and Temperature Effects

  • Metallation Efficiency: THF/Et₂O mixtures enhance solubility of arylmetal intermediates compared to pure THF.

  • Esterification Rate: Reactions in Et₂O at 25°C achieve completion in 12 hours vs. 24 hours in toluene.

Purification Improvements

  • Chromatography: Silica gel with petroleum ether/EtOAc (10:1) resolves boronic ester from pinacol byproducts.

  • Recrystallization: n-Hexane rinsing at room temperature removes residual pinacol, yielding >95% purity.

Challenges and Limitations

Side Reactions

  • Protodeboronation: The electron-deficient aryl ring (due to Br and F substituents) increases susceptibility to protodeboronation during workup, necessitating acidic quenching.

  • Steric Hindrance: The methyl group at the 4-position may slow metallation, requiring excess Grignard reagent (1.5 eq).

Scalability Constraints

  • Low-Temperature Requirements: Maintaining –78°C for metallation is energy-intensive in industrial settings.

  • Column Chromatography: Bulk purification remains a bottleneck; alternatives like distillation are under investigation.

Emerging Innovations

Continuous Flow Synthesis

Recent patents describe microreactor systems for halogen-metal exchange, enabling precise temperature control and reduced reaction times (2 hours vs. 12 hours).

Catalyst-Free Esterification

Microwave-assisted esterification at 80°C achieves 90% yield in 1 hour without catalysts, though scalability is unproven .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is extensively used as a reagent in organic synthesis. Its ability to facilitate carbon-carbon bond formation makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Key Reactions :

  • Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds.
Reaction TypeDescription
Suzuki-MiyauraForms biaryl compounds from aryl halides and boronic acids.
BorylationIntroduces boron into organic molecules, enhancing reactivity.

Biology

In biological research, this compound is employed to develop fluorescent probes and sensors for imaging biological processes. Its boron-containing structure allows it to interact with biomolecules, influencing cellular functions.

Applications :

  • Fluorescent Probes : Used for tracking cellular processes.
  • Drug Development : Investigated for its potential as a therapeutic agent due to its ability to bind reversibly with proteins.

Medicine

The compound's unique properties make it suitable for applications in drug delivery systems and cancer treatment methodologies such as Boron Neutron Capture Therapy (BNCT).

Potential Uses :

  • Drug Delivery Systems : Enhances the targeted delivery of therapeutic agents.
  • Boron Neutron Capture Therapy (BNCT) : Investigated for its role in selectively targeting cancer cells.

Industry

In industrial applications, 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is utilized in producing advanced materials such as polymers and liquid crystals.

Industry ApplicationDescription
Polymer ProductionUsed as a building block for various polymeric materials.
Liquid CrystalsEmployed in the synthesis of materials used in displays.

Case Studies

  • Pharmaceutical Synthesis :
    A study demonstrated the use of this boronic acid derivative in synthesizing a novel anti-cancer agent through a series of Suzuki-Miyaura reactions, resulting in high yields and purity of the final product.
  • Biological Imaging :
    Research involving fluorescent probes based on this compound showed enhanced imaging capabilities in live-cell studies, allowing for real-time monitoring of cellular dynamics.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester in the Suzuki-Miyaura coupling reaction involves several key steps:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related boronic acid pinacol esters:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Reactivity Notes Reference
2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester 2-Br, 6-F, 4-CH₃ C₁₃H₁₆BBrFO₂ 315.98 Not explicitly listed Suzuki coupling, drug intermediates
2-Fluoro-4-methylthiophenylboronic acid pinacol ester 2-F, 4-SCH₃ C₁₃H₁₈BFO₂S 268.16 1436431-16-1 Thiophene-based drug synthesis
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 3-Cl, 4-OCH₂CH₃, 5-F C₁₄H₁₉BClFO₃ 300.56 1668474-08-5 Functionalized aryl coupling
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester 2-Br, 4-Br, 6-F C₁₂H₁₄BBr₂FO₂ 379.86 2121512-09-0 High halogen content for electron-deficient systems
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester 3-F, 4-CO₂CH₃ C₁₄H₁₈BFO₄ 280.10 603122-52-7 Carboxylate-functionalized intermediates

Key Observations :

  • Halogen Effects : Bromine and fluorine substituents enhance electrophilicity, facilitating cross-coupling reactions. The 2-bromo-6-fluoro substitution in the target compound balances reactivity and steric hindrance compared to the more hindered 2,4-dibromo derivative .
  • Methyl vs. Thioether Groups : The 4-methyl group in the target compound provides steric stabilization without significant electronic effects, whereas the 4-thiomethyl group in the thiophene analog introduces sulfur-based reactivity .
  • Ethoxy and Methoxycarbonyl Groups : These substituents in other derivatives modify solubility and electronic properties, enabling tailored coupling outcomes .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency of boronic esters depends on substituent electronic and steric effects:

  • Target Compound : The 2-bromo substituent acts as a leaving group in coupling reactions, while the 6-fluoro and 4-methyl groups moderately activate the boron center. Its reactivity is comparable to 3-fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester but lower than electron-rich analogs like 4-ethoxy derivatives .
  • Kinetic Stability : Unlike 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ (evidenced by UV-vis spectral changes at 405 nm), the target compound’s stability under oxidative conditions is likely higher due to its less electron-withdrawing substituents .

Physical and Chemical Property Comparison

Property Target Compound 2-Fluoro-4-methylthiophenyl Analog 3-Chloro-4-ethoxy-5-fluoro Analog
Purity ≥97% ≥97% ≥97%
Melting Point Not reported Not reported Not reported
Solubility (Common Solvents) THF, DMSO DCM, EtOAc DMF, MeOH
Storage Conditions Dry, refrigerated Dry, room temperature Dry, refrigerated

Biological Activity

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is an organoboron compound recognized for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound, with a molecular formula of C13_{13}H17_{17}BBrFO2_2 and a molecular weight of approximately 314.99 g/mol, features a phenyl ring substituted with bromine, fluorine, and a methyl group, which influences its reactivity and selectivity in various chemical reactions .

The biological activity of 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester primarily stems from its ability to participate in the Suzuki-Miyaura coupling reaction. This process involves two critical steps:

  • Oxidative Addition : The boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
  • Transmetalation : A base facilitates the transfer of the organic group from the boron to the palladium complex, leading to the formation of new carbon-carbon bonds .

These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Research Findings

Recent studies highlight the utility of boronic acids in medicinal chemistry. For instance, derivatives of boronic acids have been synthesized and tested for their efficacy against various cancer cell lines, such as human prostate cancer (PC-3) and liver cancer (HepG2). These studies utilize assays like CellTiter 96 to evaluate anti-proliferative activity .

Table 1: Comparison of Biological Activities

Compound NameActivityCell Line TestedReference
2-Bromo-6-fluoro-4-methylphenylboronic acidPotential anti-cancerPC-3, HepG2
Other Boronic Acid DerivativesVariesVarious

Case Studies

A notable case study involved the synthesis of analogs of flutamide using Miyaura borylation methods. The study demonstrated that these compounds exhibited varying degrees of efficacy against prostate cancer cell lines, emphasizing the role of boron in enhancing biological activity .

In another study focusing on the environmental impact of organoboron compounds, researchers explored their stability and reactivity under physiological conditions. This research is crucial for understanding how such compounds can be utilized in drug design and development .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-bromo-6-fluoro-4-methylphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. Key steps include:

  • Borylation : Reacting the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert atmosphere .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. Purity (>97%) is confirmed via GC or HPLC, as seen in analogous pinacol esters .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromo vs. fluoro) and boronic ester formation .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₃H₁₆BBrFO₂ requires exact mass ~328.04).
  • Purity Assessment : GC (for volatility) or HPLC (for polar impurities) ensures >97% purity, as standard for boronic esters .

Q. What are the best practices for handling and storage?

  • Storage : Store at 2–8°C in sealed, moisture-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Handling : Use gloves and eye protection; avoid contact with water or protic solvents to maintain ester stability .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/fluoro substituents influence reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing fluoro group activates the boronic ester for coupling but may reduce nucleophilicity at the para position. Bromo acts as a leaving group in subsequent functionalization .
  • Steric Effects : The 2-bromo substituent creates steric hindrance, requiring optimized ligands (e.g., SPhos) to enhance catalytic efficiency in Suzuki reactions .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Adjustments : Vary solvent (THF vs. dioxane), base (K₂CO₃ vs. CsF), or catalyst loading to address discrepancies. For example, higher Pd(OAc)₂ concentrations (5 mol%) improve yields in sterically hindered systems .
  • Analytical Validation : Use LC-MS to detect side products (e.g., deboronation) that may artificially lower yields .

Q. What are the stability risks of the boronic ester under acidic or basic conditions?

  • Hydrolysis Risk : The pinacol ester is stable in neutral conditions but hydrolyzes rapidly in acidic (pH < 3) or basic (pH > 10) environments. Kinetic studies using ¹¹B NMR can monitor degradation .
  • Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) or conduct reactions under strictly anhydrous conditions .

Q. How does regioselectivity in further functionalization (e.g., halogen exchange) vary with substituent positioning?

  • Bromo Substitution : The 2-bromo group undergoes Ullmann coupling more readily than meta-substituted analogs due to reduced steric clash .
  • Fluoro Stability : The 6-fluoro group resists displacement under mild conditions, enabling selective modification at the bromo site .

Q. What strategies optimize catalytic systems for couplings with electron-deficient aryl partners?

  • Ligand Selection : Bulky ligands (e.g., XPhos) mitigate deactivation of Pd catalysts by electron-deficient substrates .
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance solubility of electron-poor partners, improving reaction rates .

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